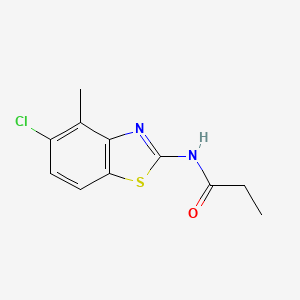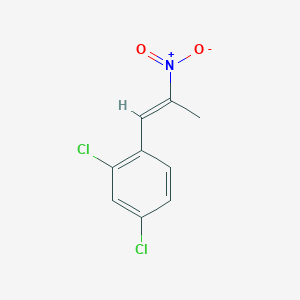
1-(2,4-Dichlorophenyl)-2-nitropropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group and two chlorine atoms attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 1-(2,4-Dichlorophenyl)-2-nitropropene typically involves the nitration of 2,4-dichlorophenyl derivatives. One common method includes the reaction of 2,4-dichlorobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the nitropropene compound. Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-(2,4-Dichlorophenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amines, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-nitropropene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include enzyme inhibition and modulation of receptor activity .
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)-2-nitropropene can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound has a similar phenyl ring structure but contains an imidazole group instead of a nitro group.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares the dichlorophenyl moiety and is widely used as a herbicide.
The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and applications compared to other similar compounds .
Propiedades
IUPAC Name |
2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(12(13)14)4-7-2-3-8(10)5-9(7)11/h2-5H,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYCITZNLAPDI-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
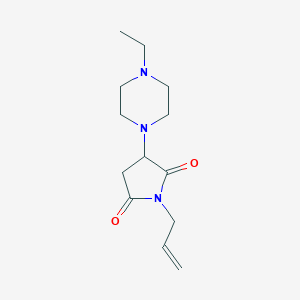
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)
![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)
![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)
![2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2636934.png)
![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2636936.png)
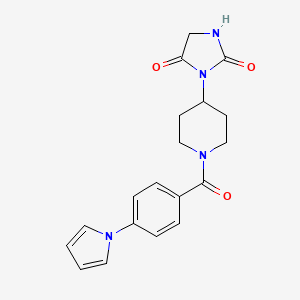
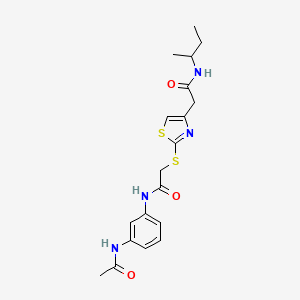
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B2636947.png)
